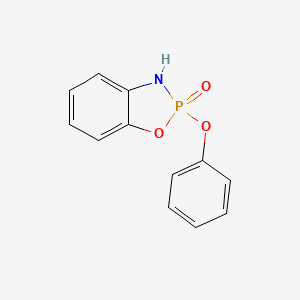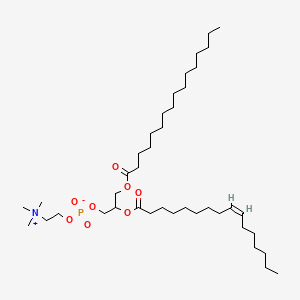
1-Palmitoyl-2-palmitoleoylphosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-palmitoleoylphosphatidylcholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. This compound consists of a glycerol backbone with two fatty acid chains, palmitoyl and palmitoleoyl, attached to the first and second carbon atoms, respectively, and a phosphocholine group attached to the third carbon. It plays a crucial role in maintaining the structural integrity and functionality of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine can be synthesized through the esterification of glycerol with palmitic acid and palmitoleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases to catalyze the esterification reactions. This approach offers higher specificity and yields compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The unsaturated palmitoleoyl chain can undergo oxidation, leading to the formation of lipid peroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed:
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids (palmitic acid and palmitoleic acid) and glycerophosphocholine.
Scientific Research Applications
1-Palmitoyl-2-palmitoleoylphosphatidylcholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and membrane dynamics.
Biology: It serves as a component in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is investigated for its potential role in drug delivery and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-palmitoleoylphosphatidylcholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The palmitoleoyl chain, being unsaturated, introduces kinks in the lipid bilayer, enhancing membrane fluidity. This compound also interacts with membrane proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
1-Palmitoyl-2-oleoylphosphatidylcholine: Similar structure but with an oleoyl chain instead of a palmitoleoyl chain.
1-Palmitoyl-2-linoleoylphosphatidylcholine: Contains a linoleoyl chain, which has two double bonds.
1-Oleoyl-2-palmitoylphosphatidylcholine: The positions of the palmitoyl and oleoyl chains are reversed
Uniqueness: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine is unique due to the presence of the palmitoleoyl chain, which introduces specific biophysical properties to the membrane, such as increased fluidity and distinct interactions with membrane proteins .
Properties
CAS No. |
54324-45-7 |
|---|---|
Molecular Formula |
C40H78NO8P |
Molecular Weight |
732.0 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,38H,6-16,18,20-37H2,1-5H3/b19-17- |
InChI Key |
QIBZFHLFHCIUOT-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
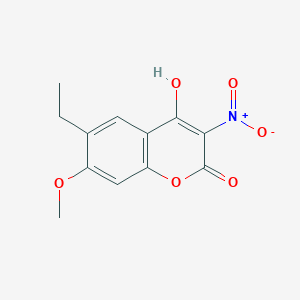

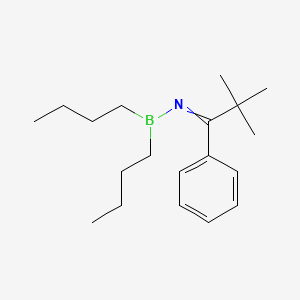
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
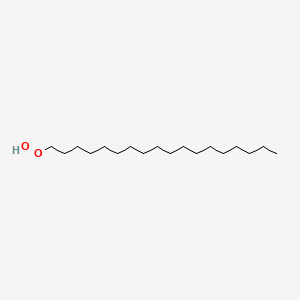

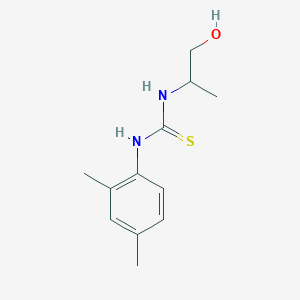
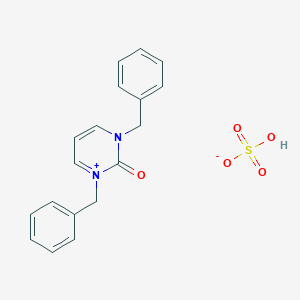
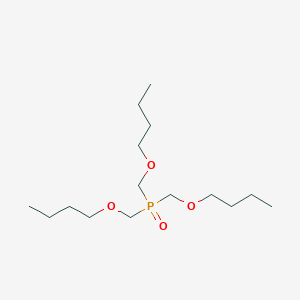

![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
